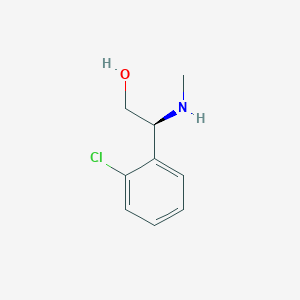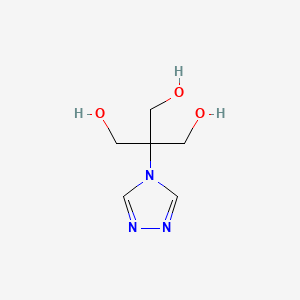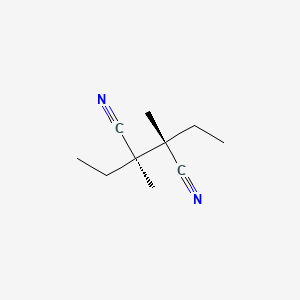
meso-2,3-Diethyl-2,3-dimethylsuccinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
meso-2,3-Diethyl-2,3-dimethylsuccinonitrile: is an organic compound with the molecular formula C₁₀H₁₆N₂ It is a derivative of succinonitrile, characterized by the presence of ethyl and methyl groups on the 2 and 3 positions of the succinonitrile backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of meso-2,3-Diethyl-2,3-dimethylsuccinonitrile typically involves the alkylation of succinonitrile with ethyl and methyl groups. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the nitrile groups, followed by the addition of ethyl and methyl halides to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions:
Oxidation: meso-2,3-Diethyl-2,3-dimethylsuccinonitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. This can result in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the nitrile groups can be replaced by other functional groups such as amines, alcohols, or halides. Common reagents for these reactions include alkyl halides, amines, and alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, amines, alcohols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, reduced nitrile derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
meso-2,3-Diethyl-2,3-dimethylsuccinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of various industrial products.
作用機序
The mechanism of action of meso-2,3-Diethyl-2,3-dimethylsuccinonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The nitrile groups can participate in nucleophilic addition reactions, forming covalent bonds with target molecules and altering their function.
類似化合物との比較
2,3-Diethylsuccinonitrile: Lacks the methyl groups, resulting in different chemical properties and reactivity.
2,3-Dimethylsuccinonitrile: Lacks the ethyl groups, leading to variations in steric and electronic effects.
Succinonitrile: The parent compound without any alkyl substitutions, exhibiting different physical and chemical characteristics.
Uniqueness: meso-2,3-Diethyl-2,3-dimethylsuccinonitrile is unique due to the presence of both ethyl and methyl groups, which impart distinct steric and electronic properties. These modifications can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
85688-81-9 |
|---|---|
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC名 |
(2S,3R)-2,3-diethyl-2,3-dimethylbutanedinitrile |
InChI |
InChI=1S/C10H16N2/c1-5-9(3,7-11)10(4,6-2)8-12/h5-6H2,1-4H3/t9-,10+ |
InChIキー |
YPKRPUBUHLHYRJ-AOOOYVTPSA-N |
異性体SMILES |
CC[C@](C)(C#N)[C@@](C)(CC)C#N |
正規SMILES |
CCC(C)(C#N)C(C)(CC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


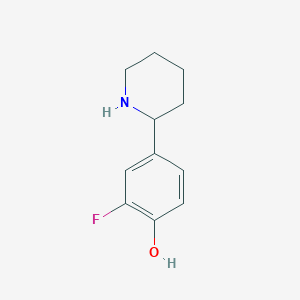
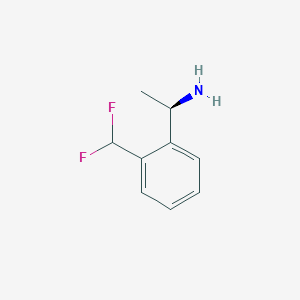
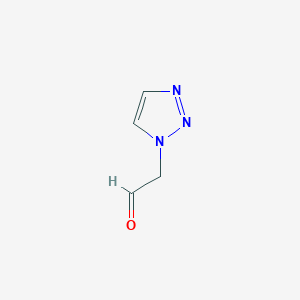
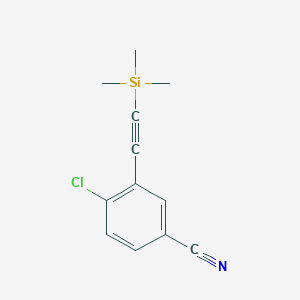
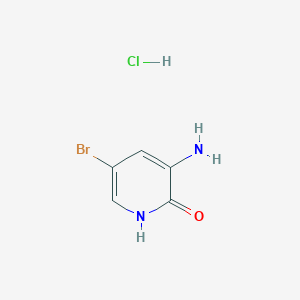
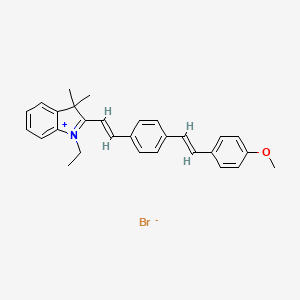
![3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15224792.png)

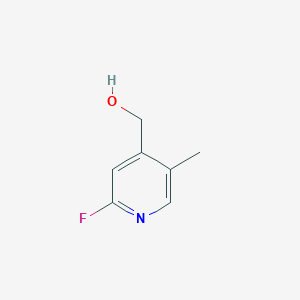

![4,6-Dichloro-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15224814.png)
